An In-Depth Technical Guide to 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole: A Key Building Block for Organic Electronics
An In-Depth Technical Guide to 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole: A Key Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole, registered under CAS number 1223559-98-5, is a highly functionalized organosilicon compound that has emerged as a critical building block in the field of materials science, particularly in the synthesis of advanced organic electronic materials.[1][2] Its unique molecular architecture, featuring a π-conjugated bithiazole core, reactive bromine atoms, and bulky triisopropylsilyl (TIPS) groups, makes it an exceptionally valuable intermediate for creating bespoke conjugated polymers and small molecules with tailored optoelectronic properties.[1][3] These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] While its primary applications are in materials science, the bithiazole scaffold is also a recurring motif in medicinally active compounds, suggesting potential, albeit less explored, avenues in drug discovery.[4]
This technical guide provides a comprehensive overview of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole, including its chemical and physical properties, a detailed synthesis protocol, and its applications in the construction of high-performance organic electronic materials through cross-coupling reactions.
Core Molecular Attributes and Properties
The structure of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is characterized by several key features that dictate its reactivity and utility:
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Bithiazole Core: The electron-deficient nature of the two linked thiazole rings contributes to the electron-accepting properties of the resulting materials, which is crucial for charge transport in semiconductor devices.
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Bromine Atoms: The bromine atoms at the 4 and 4' positions are reactive sites for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. This allows for the facile extension of the π-conjugated system by introducing a wide variety of aromatic and heteroaromatic units.
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Triisopropylsilyl (TIPS) Groups: These bulky silyl groups at the 2 and 2' positions play a multifaceted role. They significantly enhance the solubility of the molecule in common organic solvents, which is a major advantage for solution-based processing of organic electronic devices. Furthermore, the TIPS groups can influence the solid-state packing of the resulting polymers and small molecules, which in turn affects their charge transport properties.
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1223559-98-5 | [3][5] |
| Molecular Formula | C₂₄H₄₂Br₂N₂S₂Si₂ | [5][6] |
| Molecular Weight | 638.71 g/mol | [3][5] |
| Appearance | Light yellow to brown or dark green powder/crystal | |
| Melting Point | 111.0 to 115.0 °C | [6] |
| Purity | >98.0% (HPLC) |
Synthesis of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole: A Step-by-Step Protocol
The synthesis of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is typically achieved through a two-step process starting from 2,2'-bithiazole. The first step involves the silylation of the bithiazole core, followed by a bromination step. The following protocol is a representative procedure based on established organometallic and halogenation reactions.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target compound.
Part 1: Synthesis of 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
This step involves the deprotonation of the 5 and 5' positions of 2,2'-bithiazole followed by quenching with triisopropylsilyl chloride.
Materials:
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2,2'-Bithiazole
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropylsilyl chloride (TIPS-Cl)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-bithiazole (1 equivalent) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of the dianion.
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Stir the reaction mixture at -78 °C for 1-2 hours.
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Slowly add triisopropylsilyl chloride (2.5 equivalents) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole.
Part 2: Synthesis of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
This step involves the electrophilic bromination of the silylated bithiazole at the 4 and 4' positions.
Materials:
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2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
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N-Bromosuccinimide (NBS)
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Anhydrous chloroform (CHCl₃) or other suitable solvent
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flask protected from light, dissolve 2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (1 equivalent) in anhydrous chloroform.
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Add N-bromosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature overnight, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.
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Wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to afford 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole as a solid.
Characterization
The identity and purity of the synthesized 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole should be confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the triisopropylsilyl protons, while the absence of signals for the protons at the 4 and 4' positions of the bithiazole ring confirms the bromination.
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Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and isotopic pattern, which will be characteristic due to the presence of two bromine atoms.
Applications in Organic Electronics: Polymer Synthesis via Cross-Coupling Reactions
The primary application of 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The two bromine atoms allow for polymerization with a variety of comonomers through palladium-catalyzed cross-coupling reactions.
Stille Cross-Coupling Polymerization
The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound and an organic halide.[7] In the context of polymerization, 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole can be reacted with a distannyl comonomer to produce a conjugated polymer.[3]
Caption: Stille polymerization workflow.
Representative Protocol for Stille Polymerization:
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In a Schlenk flask, add 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (1 equivalent), the distannyl comonomer (1 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
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Add anhydrous and degassed solvent (e.g., toluene or chlorobenzene).
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Degas the reaction mixture by several freeze-pump-thaw cycles.
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Heat the mixture to reflux under an inert atmosphere for 24-48 hours.
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Cool the reaction mixture and precipitate the polymer by adding it to a non-solvent such as methanol.
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Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers.
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The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.
Suzuki Cross-Coupling Polymerization
The Suzuki reaction, which couples an organoboron compound with an organic halide, is another powerful tool for synthesizing conjugated polymers.[8] In this case, 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole is reacted with a diboronic acid or diboronic ester comonomer.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 1223559-98-5 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole [chemsigma.com]
- 5. calpaclab.com [calpaclab.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
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